molecular formula C28H20Cl2N2O5S B299948 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 2,4-dichlorobenzoate

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 2,4-dichlorobenzoate

Cat. No. B299948
M. Wt: 567.4 g/mol
InChI Key: ZQFRTYCYXNMWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 2,4-dichlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry and material science. This compound is also known as DBIBP and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of DBIBP involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also interacts with metal ions and forms complexes that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
DBIBP has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. It has also been found to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

DBIBP has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable under different conditions and can be stored for long periods of time. However, the limitations of DBIBP include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the use of DBIBP in scientific research. It can be further studied for its potential applications in drug discovery and material science. It can also be modified to improve its solubility and reduce its toxicity. Further studies can also be conducted to understand the mechanism of action of DBIBP in more detail.

Synthesis Methods

The synthesis of DBIBP involves the reaction of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methoxybenzyl)amino]phenol with 2,4-dichlorobenzoic acid in the presence of a catalyst. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at a specific temperature and pressure.

Scientific Research Applications

DBIBP has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. DBIBP has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

Product Name

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 2,4-dichlorobenzoate

Molecular Formula

C28H20Cl2N2O5S

Molecular Weight

567.4 g/mol

IUPAC Name

[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methyl]amino]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C28H20Cl2N2O5S/c1-36-21-11-6-18(7-12-21)17-32(27-24-4-2-3-5-26(24)38(34,35)31-27)20-9-13-22(14-10-20)37-28(33)23-15-8-19(29)16-25(23)30/h2-16H,17H2,1H3

InChI Key

ZQFRTYCYXNMWJF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN(C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=NS(=O)(=O)C5=CC=CC=C54

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=NS(=O)(=O)C5=CC=CC=C54

Origin of Product

United States

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